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Compound of Interest

Compound Name:
Inosine-5'-diphosphate trisodium

salt

CAS No.: 71672-86-1

Cat. No.: B3029591

Get Quote

Executive Summary
Inosine-5'-diphosphate (IDP) trisodium salt is a purine nucleotide intermediate that occupies a

critical dual niche in cellular physiology. Classically defined as a transient metabolite in the

purine salvage pathway, modern pharmacology has re-contextualized IDP as a bioactive ligand

with distinct selectivity for the P2Y13 purinergic receptor.

While often overshadowed by its adenosine counterparts (ADP/ATP), IDP serves as a vital

phosphate acceptor in kinase assays and a specific tool compound for dissecting P2Y receptor

subtypes. This guide delineates the physicochemical properties, metabolic integration, and

receptor pharmacology of IDP, providing a validated experimental framework for its use in

enzymatic and signaling assays.

Chemical & Physical Specifications
For experimental reproducibility, the specific salt form—trisodium—is critical for solubility and

pH stability in aqueous buffers.
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Parameter Specification

Chemical Name Inosine-5'-diphosphate, trisodium salt

Formula C₁₀H₁₁N₄Na₃O₁₁P₂

Molecular Weight
~494.1 g/mol (anhydrous basis; varies with

hydration)

Solubility
Highly soluble in water (>50 mg/mL); insoluble

in ethanol/organic solvents.

Stability

Hygroscopic. Stable at -20°C. Aqueous

solutions are prone to hydrolysis; prepare fresh

or aliquot/freeze.

In Vivo State
Exists primarily as a Mg²⁺ complex (Mg-IDP⁻) in

the cytosol.

Biological Function: Metabolic Integration
IDP functions as a central node in the Purine Salvage Pathway, acting as the bridge between

the monophosphate precursor (IMP) and the triphosphate energy carrier (ITP).

The IMP-IDP-ITP Axis
Unlike the de novo synthesis pathway which is energetically expensive, the salvage pathway

recycles bases. IDP is generated via the phosphorylation of Inosine Monophosphate (IMP) by

Nucleoside Monophosphate Kinase (NMPK).

Once formed, IDP is a substrate for Nucleoside Diphosphate Kinase (NDPK). NDPK operates

via a ping-pong mechanism, transferring a

-phosphate from a donor (usually ATP) to IDP:

Gluconeogenic Cycling
In specific tissues (e.g., liver), ITP/IDP cycling can substitute for GTP/GDP in the reaction

catalyzed by Phosphoenolpyruvate Carboxykinase (PEPCK), although GTP is the canonical
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substrate. This flexibility allows the cell to maintain gluconeogenesis even when guanine

nucleotide pools are stressed.

Metabolic Pathway Visualization
The following diagram illustrates the position of IDP within the purine metabolic network.
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Figure 1: The central role of IDP in purine salvage and degradation pathways.

Biological Function: Purinergic Signaling[2][3]
Beyond metabolism, IDP is a potent extracellular signaling molecule. Its activity is distinct from

ADP, allowing researchers to differentiate between receptor subtypes.

P2Y13 Receptor Agonism
The most significant pharmacological application of IDP is its activity at the P2Y13 receptor.[1]

[2]
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Murine P2Y13: IDP is a highly potent agonist (

).[3][2]

Human P2Y13: IDP is a full agonist but with lower potency (

).

Biological Outcome: Activation of P2Y13 (G

-coupled) is linked to HDL endocytosis in the liver (reverse cholesterol transport) and
negative feedback on neurotransmitter release in neurons.

Selectivity Profile (IDP vs. ADP)
A common experimental error is assuming IDP mimics ADP across all receptors. The selectivity

profile is crucial for experimental design:

Receptor G-Protein ADP Activity IDP Activity
Experimental
Implication

P2Y1 G Potent Agonist
Inactive / Very

Weak

IDP does not

induce calcium

mobilization via

P2Y1.

P2Y12 G Potent Agonist
Weak Partial

Agonist

IDP is poor at

inducing platelet

aggregation

compared to

ADP.

P2Y13 G Potent Agonist Potent Agonist

Use IDP to

selectively

activate P2Y13

in the presence

of P2Y1

antagonists.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://scholarworks.indianapolis.iu.edu/server/api/core/bitstreams/671b7dbf-1bdf-468f-b15b-01ad99dfc1ff/content
https://biokb.lcsb.uni.lu/publications/fce69248-352c-11e8-a34b-001a4a160175
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3029591?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signaling Logic Visualization
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Figure 2: Differential receptor activation profiles of ADP versus IDP.

Experimental Protocol: Coupled Enzyme Assay for
NDPK
This protocol uses IDP trisodium salt as a substrate to measure the activity of Nucleoside

Diphosphate Kinase (NDPK). It is a self-validating system because the signal (NADH oxidation)

only occurs if IDP is successfully phosphorylated to ITP.

Principle
The assay couples the formation of ADP (generated when NDPK transfers phosphate from ATP

to IDP) to the oxidation of NADH via Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH).

Primary Reaction:

Coupling 1:

Coupling 2:

Readout: Decrease in Absorbance at 340 nm (oxidation of NADH).
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Reagents Preparation
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 100 mM KCl.

Substrate Stock (IDP): 100 mM IDP Trisodium Salt in water (prepare fresh).

ATP Stock: 100 mM ATP.

Coupling Mix: 10 mM Phosphoenolpyruvate (PEP), 5 mM NADH, 10 U/mL Pyruvate Kinase,

10 U/mL Lactate Dehydrogenase.

Step-by-Step Methodology
Blanking: In a quartz cuvette or UV-transparent plate, add 900 µL Assay Buffer and 50 µL

Coupling Mix.

Baseline: Monitor

for 2 minutes to ensure stability (no background NADH oxidation).

Substrate Addition: Add 10 µL of 100 mM ATP and 10 µL of 100 mM IDP (Final conc: 1 mM

each).

Initiation: Add catalytic amount of NDPK enzyme (or cell lysate). Mix immediately.

Measurement: Record

every 10 seconds for 5–10 minutes at 25°C.

Calculation:

One unit = 1 µmol IDP converted per minute.

Validation Checkpoints
No IDP Control: Run the assay without IDP. The rate should be near zero (validates that ATP

hydrolysis is not due to contaminating ATPase).

No Enzyme Control: Run without NDPK. The rate should be zero (validates that IDP/ATP are

stable).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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